molecular formula C21H21ClN4O4S B2419977 N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-[cyclopentyl(methyl)sulfamoyl]benzamide CAS No. 899734-97-5

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-[cyclopentyl(methyl)sulfamoyl]benzamide

Cat. No.: B2419977
CAS No.: 899734-97-5
M. Wt: 460.93
InChI Key: CGNIIDOHPASNEX-UHFFFAOYSA-N
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Description

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-[cyclopentyl(methyl)sulfamoyl]benzamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-[cyclopentyl(methyl)sulfamoyl]benzamide typically involves multiple steps:

    Formation of the 1,3,4-oxadiazole ring: This can be achieved by cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the 2-chlorophenyl group: This step may involve the use of chlorinated aromatic compounds and appropriate coupling reactions.

    Attachment of the sulfonamide group: The sulfonamide moiety can be introduced through sulfonylation reactions using sulfonyl chlorides and amines.

    Final coupling: The final step involves coupling the oxadiazole derivative with the sulfonamide-substituted benzamide under suitable conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfamoyl group.

    Reduction: Reduction reactions can occur at the oxadiazole ring or the aromatic rings.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-[cyclopentyl(methyl)sulfamoyl]benzamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through inhibition, activation, or modulation of these targets, leading to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

    N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-[cyclopentyl(methyl)sulfamoyl]benzamide: shares structural similarities with other oxadiazole derivatives and sulfonamide compounds.

    Other oxadiazole derivatives: These compounds often exhibit similar biological activities and are used in similar applications.

    Sulfonamide compounds: Known for their antimicrobial properties and used in various therapeutic applications.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activities and chemical properties compared to other similar compounds.

Properties

IUPAC Name

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-[cyclopentyl(methyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN4O4S/c1-26(15-6-2-3-7-15)31(28,29)16-12-10-14(11-13-16)19(27)23-21-25-24-20(30-21)17-8-4-5-9-18(17)22/h4-5,8-13,15H,2-3,6-7H2,1H3,(H,23,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGNIIDOHPASNEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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